molecular formula C12H13N5O4S B4343126 2-[({[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID

2-[({[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID

Cat. No.: B4343126
M. Wt: 323.33 g/mol
InChI Key: OLVZGZCSVOBMJB-UHFFFAOYSA-N
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Description

2-[({[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID is a complex organic compound that features a combination of methoxy, tetrazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through a click chemistry approach involving the reaction of azides with alkynes. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. The final step involves the coupling of the tetrazole and methoxyphenyl intermediates with thioacetic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the use of high-pressure reactors and precise temperature control to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[({[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-[({[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[({[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets. This binding can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

2-[({[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID can be compared with other compounds that contain similar functional groups:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

2-[2-[3-methoxy-5-(tetrazol-1-yl)anilino]-2-oxoethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4S/c1-21-10-3-8(14-11(18)5-22-6-12(19)20)2-9(4-10)17-7-13-15-16-17/h2-4,7H,5-6H2,1H3,(H,14,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVZGZCSVOBMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[({[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID
Reactant of Route 2
Reactant of Route 2
2-[({[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID
Reactant of Route 3
Reactant of Route 3
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2-[({[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID
Reactant of Route 4
2-[({[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID
Reactant of Route 5
Reactant of Route 5
2-[({[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID
Reactant of Route 6
Reactant of Route 6
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2-[({[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]ACETIC ACID

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